molecular formula C16H24ClNO2 B5004613 6,7-dimethoxy-1-methylspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane];hydrochloride

6,7-dimethoxy-1-methylspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane];hydrochloride

Cat. No.: B5004613
M. Wt: 297.82 g/mol
InChI Key: QREPYPJUIPHSPR-UHFFFAOYSA-N
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Description

6,7-dimethoxy-1-methylspiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopentane];hydrochloride is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-methylspiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopentane];hydrochloride typically involves multiple steps. One common method involves the reaction of 6,7-dimethoxy-1-methyl-2,3-dihydroisoquinoline with cyclopentanone under acidic conditions to form the spiro compound. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which facilitates the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-1-methylspiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopentane];hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6,7-dimethoxy-1-methylspiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopentane];hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-methylspiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopentane];hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-dimethoxy-1-methyl-2,3-dihydroisoquinoline: Similar structure but lacks the spiro linkage.

    6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Contains a fully saturated isoquinoline ring.

    6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline: Similar but with different ring saturation.

Uniqueness

The uniqueness of 6,7-dimethoxy-1-methylspiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopentane];hydrochloride lies in its spiro structure, which imparts distinct chemical and physical properties. This spiro linkage can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6,7-dimethoxy-1-methylspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-11-12-8-14(18-2)15(19-3)9-13(12)16(10-17-11)6-4-5-7-16;/h8-9,11,17H,4-7,10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREPYPJUIPHSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2C3(CCCC3)CN1)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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